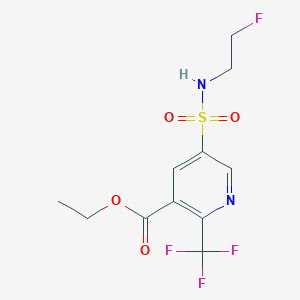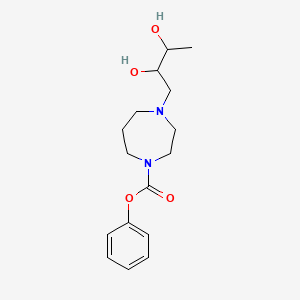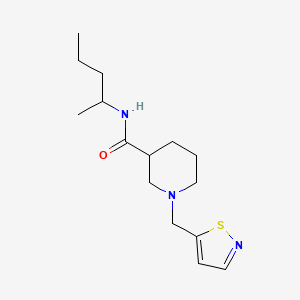![molecular formula C17H23N3O B6751007 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one](/img/structure/B6751007.png)
5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone ring and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with 1-(dimethylamino)-1-phenylpropan-2-amine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinone ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(dimethylamino)-1-phenylpropan-2-amine: Shares a similar structure but lacks the pyridinone ring.
2-chloropyridine: Contains the pyridine ring but does not have the dimethylamino group.
Uniqueness
What sets 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one apart is its combined structural features, which confer unique chemical properties and biological activities. The presence of both the dimethylamino group and the pyridinone ring allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(18-11-14-9-10-16(21)19-12-14)17(20(2)3)15-7-5-4-6-8-15/h4-10,12-13,17-18H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNRIRYQWMOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N(C)C)NCC2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)



![2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate](/img/structure/B6750969.png)

![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine](/img/structure/B6751000.png)
![2-[4-[(2-cyclopropyl-2-methoxypropyl)amino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6751004.png)
